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Compound of Interest

Compound Name: Fimasartan Potassium Trihydrate

Cat. No.: B8817937

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the efficacy of Fimasartan
Potassium Trihydrate and Losartan, two prominent Angiotensin Il Receptor Blockers (ARBS)
used in the management of hypertension. The following sections present quantitative data from
head-to-head clinical trials, detailed experimental protocols, and visualizations of the underlying

mechanism of action and study designs.

Comparative Efficacy Data

Clinical evidence suggests that fimasartan is a potent and well-tolerated ARB with an efficacy
that is at least non-inferior, and in some instances superior, to that of losartan in reducing blood
pressure.[1] Fimasartan has demonstrated a greater effect in blood pressure reduction than
losartan and valsartan.[2]

Blood Pressure Reduction in Mild-to-Moderate
Hypertension

A key phase Ill, multicenter, randomized, double-blind clinical trial provides robust comparative
data on the blood pressure-lowering effects of fimasartan and losartan in adult Korean patients
with mild-to-moderate hypertension.[3][4]
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Fimasartan Losartan Between-
Parameter (60/120 mg (50/100 mg Group p-value
daily) daily) Difference
Baseline siDBP -~ -
Not specified Not specified - -
(mmHg)
Change in siDBP
at Week 12 -11.26 (7.53) -8.56 (7.72) 2.70 mmHg 0.0002
(mmHg)
Baseline siSBP » »
Not specified Not specified - -
(mmHg)
Change in siSBP
at Week 12 -16.8 (12.1) -13.1 (12.2) - <0.0001
(mmHg)

Data are presented as mean (standard deviation). siDBP

SiSBP: sitting Systolic Blood Pressure.

. sitting Diastolic Blood Pressure;

In a separate 12-week study in a Russian outpatient population with grade 1-2 arterial

hypertension, fimasartan was found to be non-inferior to losartan in reducing blood pressure.[5]
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Between-
Group
Parameter Fimasartan Losartan Difference p-value
(Mean Change
in SBP)
Number of
_ 89 90 - -
Patients
Baseline Mean N B
Not specified Not specified - -
SBP (mmHg)
Mean SBP at
-0.18 +1.00
Week 12 127.7 +8.0 127.6 +5.6 0.390
mmHg
(mmHg)
Change from
Baseline in SBP -25.2+8.6 -24.3+7.8 - -

(mmHg)

Data are presented as mean + standard deviation. SBP: Systolic Blood Pressure.

Albuminuria Reduction in Diabetic Kidney Disease

The FANTASTIC trial, a phase Ill, multicenter, randomized, double-blind study, compared the
efficacy of fimasartan and losartan in reducing albuminuria in patients with diabetic kidney
disease (DKD).[6][7]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/36123398/
https://www.researchgate.net/publication/363673364_The_FimAsartaN_proTeinuriA_SusTaIned_reduCtion_in_comparison_with_losartan_in_diabetic_chronic_kidney_disease_FANTASTIC_trial
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8817937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Parameter Fimasartan Group Losartan Group p-value

Baseline Urinary ACR

1376.84 1521.07 Not significant
(mg/gCr)
% Change in ACR at

-23.58% -8.74% <0.01
Week 4
% Change in ACR at

-33.06% -10.17% <0.01
Week 8
% Change in ACR at

-35.00% -14.91% <0.01
Week 12
% Change in ACR at

-38.13% -19.71% <0.01

Week 24

ACR: Albumin-to-Creatinine Ratio. The superior antiproteinuric effect of fimasartan was
significant even after adjusting for blood pressure levels.[6][7]

Mechanism of Action and Signaling Pathway

Both Fimasartan and Losartan are selective antagonists of the angiotensin Il type 1 (AT1)
receptor.[1] They act by blocking this receptor, which prevents angiotensin Il from causing
vasoconstriction and stimulating the adrenal glands to release aldosterone.[1] This inhibition
leads to vasodilation, a reduction in sodium and water retention, and consequently, a decrease
in blood pressure.[1] Fimasartan's structural difference, being a pyrimidin-4(3H)-one derivative
of losartan, is thought to contribute to its higher potency and longer duration of action.[1]
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Caption: Shared signaling pathway of Fimasartan and Losartan.

Experimental Protocols
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Phase Ill Trial in Mild-to-Moderate Hypertension (Korean
Population)

o Study Design: A 12-week, multicenter, prospective, randomized, double-blind, parallel-group,
dose-escalation clinical trial. An optional 12-week extension phase was also included.[3][4]

o Patient Population: 506 adult Korean patients (aged 18-70 years) with mild-to-moderate
hypertension were randomized.[3][4]

+ Randomization and Treatment: Patients were randomly assigned to receive either fimasartan
(n=256) or losartan (n=250).[3] The initial daily dose for the fimasartan group was 60 mg,
and for the losartan group, it was 50 mg.[1] At week 4, if the sitting diastolic blood pressure
(siDBP) was = 90 mmHg, the dose was doubled to 120 mg for fimasartan or 100 mg for
losartan.[1]

o Primary Endpoint: The primary efficacy endpoint was the change in mean siDBP from
baseline to week 12, with the main objective being to establish the non-inferiority of
fimasartan to losartan.[1][3]

o Tolerability Assessment: The incidence and severity of adverse events (AEs) and adverse
drug reactions (ADRs) were evaluated.[1][3]
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Caption: Experimental workflow of a comparative clinical trial.

FANTASTIC Trial in Diabetic Kidney Disease
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o Study Design: A randomized, multicenter, double-blind, 4-parallel-group, dose-titration,
phase Il study.[6]

o Patient Population: 341 patients with diabetic kidney disease were randomized.[6]
e Primary Endpoint: The rate of change in albuminuria from baseline to week 24.[6]

o Exclusion Criteria: Included severe hypertension (SBP = 180 mmHg or DBP > 110 mmHg),
symptomatic orthostatic hypotension, type 1 diabetes, uncontrolled diabetes, patients on
dialysis, or those with clinically significant decompensated cardiac and hepatic diseases.[7]

Safety and Tolerability

Across the reviewed studies, both fimasartan and losartan were well-tolerated.[1][5] In the
study of Korean patients, the incidence of adverse drug reactions was 7.84% in the fimasartan
group and 10.40% in the losartan group, with no statistically significant difference.[3][4]
Similarly, in the FANTASTIC trial, there were no significant differences in adverse events,
including the incidences of estimated glomerular filtration decline and hyperkalemia.[6][7]

Conclusion

The available clinical evidence indicates that Fimasartan is a potent angiotensin Il receptor
blocker with an efficacy that is at least non-inferior, and in some cases superior, to that of
Losartan for reducing both blood pressure and albuminuria.[1] The structural modifications in
Fimasartan may account for its enhanced potency.[1] For researchers and drug development
professionals, Fimasartan represents a noteworthy advancement in the ARB class, offering a
compelling therapeutic alternative for the management of hypertension and associated
conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/36123398/
https://pubmed.ncbi.nlm.nih.gov/36123398/
https://pubmed.ncbi.nlm.nih.gov/36123398/
https://www.researchgate.net/publication/363673364_The_FimAsartaN_proTeinuriA_SusTaIned_reduCtion_in_comparison_with_losartan_in_diabetic_chronic_kidney_disease_FANTASTIC_trial
https://www.benchchem.com/pdf/Fimasartan_vs_Losartan_A_Comparative_Efficacy_Guide_for_Researchers.pdf
https://htn.almazovcentre.ru/jour/article/view/427?locale=en_US
https://pubmed.ncbi.nlm.nih.gov/22381711/
https://snu.elsevierpure.com/en/publications/efficacy-and-tolerability-of-fimasartan-a-new-angiotensin-recepto/
https://pubmed.ncbi.nlm.nih.gov/36123398/
https://www.researchgate.net/publication/363673364_The_FimAsartaN_proTeinuriA_SusTaIned_reduCtion_in_comparison_with_losartan_in_diabetic_chronic_kidney_disease_FANTASTIC_trial
https://www.benchchem.com/pdf/Fimasartan_vs_Losartan_A_Comparative_Efficacy_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/Fimasartan_vs_Losartan_A_Comparative_Efficacy_Guide_for_Researchers.pdf
https://www.benchchem.com/product/b8817937?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8817937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

1. benchchem.com [benchchem.com]
2. li01.tci-thaijo.org [li01.tci-thaijo.org]

3. Efficacy and tolerability of fimasartan, a new angiotensin receptor blocker, compared with
losartan (50/100 mg): a 12-week, phase Ill, multicenter, prospective, randomized, double-
blind, parallel-group, dose escalation clinical trial with an optional 12-week extension phase
in adult Korean patients with mild-to-moderate hypertension - PubMed
[pubmed.ncbi.nim.nih.gov]

4. snu.elsevierpure.com [snu.elsevierpure.com]

5. Efficacy and safety of fimasartan, a new angiotensin-receptor blocker, compared to
losartan in mild-to-moderate hypertension | Zvartau | "Arterial’naya Gipertenziya" ("Arterial
Hypertension™) [htn.almazovcentre.ru]

6. The FimAsartaN proTeinuriA SusTalned reduCtion in comparison with losartan in diabetic
chronic kidney disease (FANTASTIC) trial - PubMed [pubmed.ncbi.nim.nih.gov]

7. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Fimasartan vs. Losartan: A Comparative Efficacy
Analysis for Hypertension Management]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8817937#head-to-head-comparison-of-fimasartan-
potassium-trihydrate-and-losartan-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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